![molecular formula C12H14ClN5O2 B5754447 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5754447.png)
2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide, also known as CPTA, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide is not fully understood, but it is believed to involve the modulation of ion channels in the brain and the inhibition of inflammatory mediators. 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been shown to have a variety of biochemical and physiological effects in scientific research studies. It has been shown to reduce the frequency and severity of seizures in animal models, indicating its potential as an anticonvulsant. It has also been shown to reduce inflammation in animal models, suggesting its potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate in the lab. It also has a well-defined chemical structure, making it easy to study its mechanism of action. However, 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide also has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to administer in animal models. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide. One area of research could be to further investigate its potential as an anticonvulsant and anti-inflammatory agent. Another area of research could be to study its effects on other biological processes, such as cell proliferation and apoptosis. Additionally, further research could be conducted to optimize the synthesis method of 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide and to develop analogs with improved properties.
Synthesis Methods
The synthesis of 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide involves the reaction of 2-chlorophenol with propargyl bromide to form 2-chlorophenylpropargyl ether. This intermediate is then reacted with sodium azide to form the tetrazole ring, followed by reaction with 2-bromoacetyl chloride to form the final product, 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide.
Scientific Research Applications
2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been studied for its potential therapeutic applications in a variety of scientific research studies. One study found that 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has anticonvulsant activity in animal models, suggesting that it may be useful in the treatment of epilepsy. Another study found that 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has anti-inflammatory activity, indicating that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-propyltetrazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O2/c1-2-7-18-16-12(15-17-18)14-11(19)8-20-10-6-4-3-5-9(10)13/h3-6H,2,7-8H2,1H3,(H,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKSNULCKIADLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide |
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